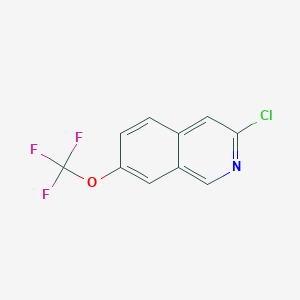![molecular formula C9H7NO3 B12853112 3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B12853112.png)
3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde is a heterocyclic compound with a unique structure that includes a cyclopenta[b]pyrrole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted pyrrole, followed by functional group transformations to introduce the aldehyde and ketone functionalities.
Cyclization: The initial step often involves the cyclization of a substituted pyrrole derivative under acidic or basic conditions to form the cyclopenta[b]pyrrole core.
Functional Group Transformation: Subsequent steps include oxidation reactions to introduce the ketone groups at positions 4 and 6, and formylation to introduce the aldehyde group at position 2.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Grignard reagents, organolithium compounds
Major Products
Oxidation: 3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reduction: 3-Methyl-4,6-dihydroxy-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry
In organic synthesis, 3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde serves as a versatile intermediate for the synthesis of more complex molecules
Biology
This compound has potential applications in biological research due to its structural similarity to certain natural products. It can be used as a scaffold for the design of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine
In medicinal
属性
分子式 |
C9H7NO3 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC 名称 |
3-methyl-4,6-dioxo-1H-cyclopenta[b]pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO3/c1-4-5(3-11)10-9-7(13)2-6(12)8(4)9/h3,10H,2H2,1H3 |
InChI 键 |
RDBVUBZFEJUCKA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=C1C(=O)CC2=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


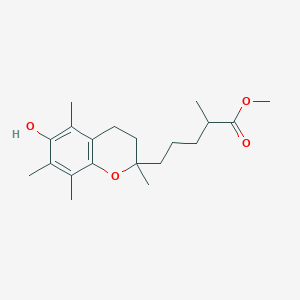
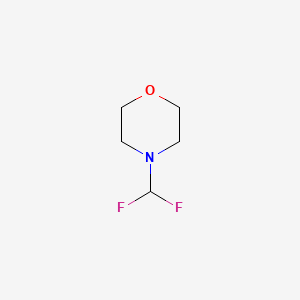

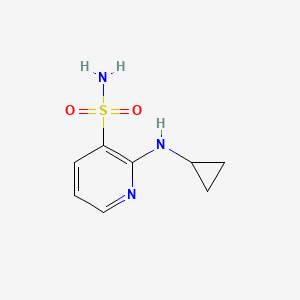
![(E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B12853065.png)
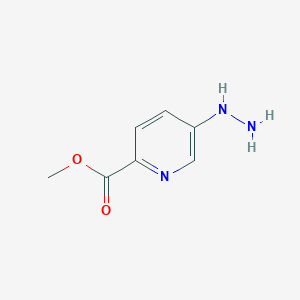
![3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853071.png)
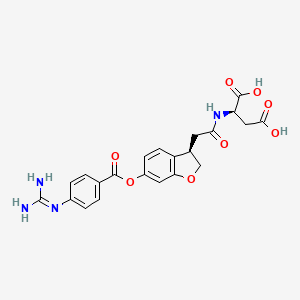
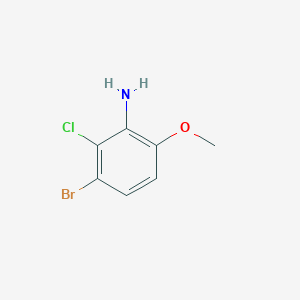
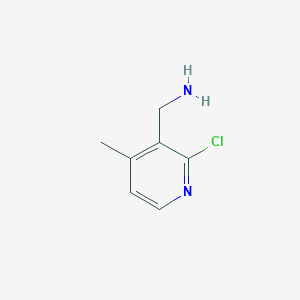
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12853102.png)


